molecular formula C12H6F3N3O B1607679 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 308088-11-1

2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1607679
CAS No.: 308088-11-1
M. Wt: 265.19 g/mol
InChI Key: PVDSHHZFUJPJQH-UHFFFAOYSA-N
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Description

2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: is a heterocyclic compound featuring a pyridine ring fused with a dihydropyridine structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 3-acetylpyridine with a suitable aldehyde, followed by cyclization and functional group modifications. Key steps include:

    Condensation Reaction: 3-acetylpyridine reacts with an aldehyde under basic conditions to form an intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization in the presence of ammonia or primary amines to form the dihydropyridine ring.

    Functional Group Introduction: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution or other suitable methods.

    Final Modifications: The nitrile group is introduced via cyanation reactions, often using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products

    Oxidation: Pyridine derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activities.

    Substitution: Various substituted pyridine and dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its trifluoromethyl group enhances its pharmacokinetic properties, making it a promising lead compound for the development of new drugs targeting various diseases.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and materials with specific electronic properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of metabolic enzymes or modulation of receptor activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-6-pyridin-3-YL-4-methyl-1,2-dihydropyridine-3-carbonitrile
  • 2-Oxo-6-pyridin-3-YL-4-ethyl-1,2-dihydropyridine-3-carbonitrile
  • 2-Oxo-6-pyridin-3-YL-4-(chloromethyl)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its trifluoromethyl group. This group significantly enhances its lipophilicity, metabolic stability, and binding affinity to biological targets, making it more effective in various applications.

Properties

IUPAC Name

2-oxo-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O/c13-12(14,15)9-4-10(7-2-1-3-17-6-7)18-11(19)8(9)5-16/h1-4,6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSHHZFUJPJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369511
Record name 6-Oxo-4-(trifluoromethyl)-1,6-dihydro[2,3'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308088-11-1
Record name 6-Oxo-4-(trifluoromethyl)-1,6-dihydro[2,3'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
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2-Oxo-6-pyridin-3-YL-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

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